molecular formula C26H34N4O6S2 B2665907 ethyl 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 534555-81-2

ethyl 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2665907
CAS No.: 534555-81-2
M. Wt: 562.7
InChI Key: KTEZMBLSWBUBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic thieno[2,3-c]pyridine core fused with a thiophene and pyridine ring system. Key substituents include:

  • A methylcarbamoyl group at position 3, enhancing hydrogen-bonding capacity.
  • An ethyl ester at position 6, influencing solubility and metabolic stability.

These structural elements suggest applications in medicinal chemistry, particularly targeting enzymes or receptors where sulfonamide and carbamate groups are pharmacophoric motifs.

Properties

IUPAC Name

ethyl 2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6S2/c1-4-18-8-6-7-14-30(18)38(34,35)19-11-9-17(10-12-19)23(31)28-25-22(24(32)27-3)20-13-15-29(16-21(20)37-25)26(33)36-5-2/h9-12,18H,4-8,13-16H2,1-3H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEZMBLSWBUBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)OCC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H34N4O6S2C_{26}H_{34}N_{4}O_{6}S_{2} with a molecular weight of 562.7 g/mol. Its structure features a thieno[2,3-c]pyridine core, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the piperidine derivative : The starting material, 2-ethylpiperidine, is sulfonylated to form 2-ethylpiperidin-1-yl sulfonyl chloride.
  • Amidation : This sulfonyl chloride is reacted with 4-aminobenzoic acid to create the corresponding sulfonamide.
  • Coupling with thiophene : The sulfonamide is coupled with N-methylthiophene-3-carboxamide using coupling reagents like EDCI.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Neurological Activity : The piperidine ring may mimic neurotransmitters, influencing neurological pathways and potentially serving as a scaffold for drugs targeting neurological disorders.
  • Antimicrobial Activity : Related compounds have shown significant antibacterial and antifungal properties against various pathogens such as Escherichia coli and Staphylococcus aureus .

Case Studies and Research Findings

Recent studies have investigated the biological activities of similar compounds:

  • Antibacterial Screening : A series of ethyl derivatives were synthesized and screened for antibacterial activity against common pathogens. Compounds exhibited significant activity, indicating potential for development as antimicrobial agents .
  • Pharmacological Applications : Research indicates that compounds with similar structures can modulate enzyme activity involved in disease pathways, suggesting that this compound may also have therapeutic potential in conditions like pulmonary fibrosis .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
Compound ASimilar to our targetAntimicrobial
Compound BSimilar to our targetNeurological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

High-similarity analogs (similarity scores 0.91–0.95, per ) share the thieno[2,3-c]pyridine scaffold but differ in substituents, leading to variations in physicochemical and biological properties. A lower-similarity compound (score 0.60) with a divergent core is included for contrast.

Table 1: Structural and Functional Comparison

CAS No. Key Structural Differences Solubility (Polar Solvents) Reported Activity/Findings Reference
Target Compound 4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido, methylcarbamoyl, ethyl ester Moderate (DMSO-soluble) Potential kinase inhibition (hypothesized) Synthesis data
473927-64-9 4-Methoxyphenyl at position 1; lacks sulfonamide group High (due to methoxy) Antioxidant activity in vitro
536759-91-8 Piperidin-1-ylphenyl substituent; modified ester chain Low (lipophilic) Anticancer activity (IC50 ~5 µM)
503614-92-4 Cyclohexyl group replacing ethylpiperidine; shorter carbamoyl chain Moderate Serotonin receptor modulation
147770-06-7 Benzofuran core hybrid; retained sulfonamide High Antibacterial (Gram+ pathogens)
1197815-67-0 Benzoate ester core; lacks thienopyridine Variable PDE4 inhibition (in vivo)

Key Observations:

Electronic and Geometric Similarity: The target compound and analogs with scores >0.90 retain the thienopyridine core, aligning with ’s principle that structural geometry underpins functional similarity. For example, 147770-06-7 (similarity 0.95) maintains sulfonamide positioning but replaces the ethylpiperidine with a benzofuran, reducing steric bulk and enhancing solubility .

Role of Substituents :

  • 473927-64-9 ’s methoxyphenyl group increases polarity, correlating with higher solubility but reduced membrane permeability compared to the target compound .
  • 536759-91-8 ’s lipophilic piperidinylphenyl group aligns with its anticancer activity, suggesting enhanced cellular uptake .

Biological Implications : The target compound’s sulfonamide group may mimic ATP-binding motifs in kinases, whereas 503614-92-4 ’s cyclohexyl group likely stabilizes hydrophobic receptor pockets .

Research Findings and Mechanistic Insights

  • Synthetic Challenges: The target compound’s ethylpiperidine-sulfonamide linkage requires controlled coupling conditions to avoid racemization, a hurdle less pronounced in analogs like 473927-64-9 .
  • Solubility-Bioactivity Trade-off : While the ethyl ester in the target compound improves metabolic stability, it reduces aqueous solubility compared to 147770-06-7 , which uses a benzofuran to balance lipophilicity .
  • Receptor Specificity : The methylcarbamoyl group in the target compound may confer selectivity for carboxylesterases over serine hydrolases, unlike 536759-91-8 , which lacks this moiety .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including sulfonylation of benzamido groups and cyclization of thieno-pyridine cores. A common approach is analogous to methods used for related piperidine-sulfonyl derivatives, where intermediates are synthesized via sequential coupling, sulfonylation, and cyclization steps . Key intermediates are characterized using:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional group integrity.
  • HPLC-MS to assess purity and molecular weight.
  • X-ray crystallography for resolving stereochemical ambiguities in crystalline intermediates, as demonstrated in heterocyclic systems like thieno-pyridines .

Q. What safety protocols are essential during synthesis and handling?

While specific SDS data for this compound is limited, safety guidelines for structurally similar thieno-pyridine derivatives recommend:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks, particularly during sulfonylation steps involving volatile reagents .
  • Waste disposal : Segregate halogenated or sulfonated byproducts as hazardous waste.

Advanced Research Questions

Q. How can reaction conditions be optimized for the sulfonylation step to maximize yield?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, flow-chemistry platforms enable precise control of reaction parameters, improving reproducibility in similar sulfonylation reactions .
  • Heuristic algorithms : Bayesian optimization has outperformed manual trial-and-error in predicting ideal reagent ratios and reaction times for heterocyclic syntheses .

Example Optimization Parameters

FactorRange TestedOptimal Value
Temperature50–100°C80°C
SolventDCM, THF, AcetonitrileTHF
Catalyst (e.g., DMAP)0.1–1.0 eq0.5 eq

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from stereochemical complexity or dynamic molecular behavior. Strategies include:

  • Cross-validation : Combine 2D NMR (e.g., COSY, NOESY) with computational modeling (DFT) to verify spatial arrangements.
  • Variable-temperature NMR : Detect conformational flexibility in carbamoyl or piperidine groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected structures.

Q. What methodologies address low yields in multi-step syntheses of this compound?

Low yields are common in steps involving sulfonamide coupling or thieno-pyridine cyclization. Solutions include:

  • Protecting group strategies : Use Boc or Fmoc groups to prevent side reactions at the carbamoyl moiety .
  • Flow chemistry : Continuous-flow systems reduce intermediate degradation and improve heat/mass transfer, as shown in analogous pyridine syntheses .
  • In-situ monitoring : ReactIR or PAT (Process Analytical Technology) to track reaction progress and adjust conditions dynamically .

Q. How can computational tools predict regioselectivity in the thieno-pyridine core formation?

Density Functional Theory (DFT) calculations model transition states to predict favored cyclization pathways. For example, computational studies on similar fused-ring systems identify electronic and steric factors directing ring closure . Molecular dynamics simulations further assess solvent effects on reaction trajectories.

Data Contradiction Analysis

Q. How should researchers interpret conflicting HPLC purity results between batches?

Contradictions may stem from:

  • Degradation products : Analyze stability under storage conditions (e.g., light, humidity) via accelerated aging studies.
  • Column variability : Use orthogonal methods (e.g., capillary electrophoresis) to verify purity .
  • Mobile phase optimization : Adjust pH and buffer composition to resolve co-eluting impurities, as detailed in pharmacopeial methods for related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.